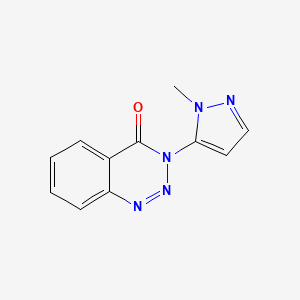
1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- is a heterocyclic compound that contains both benzotriazine and pyrazole moieties. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- typically involves the formation of the benzotriazine ring followed by the introduction of the pyrazole moiety. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate precursors, cyclization reactions can be used to form the benzotriazine ring.
Substitution reactions: Introduction of the pyrazole moiety can be achieved through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-pressure reactors: To facilitate cyclization and substitution reactions.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- involves its interaction with molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular processes: Such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the pyrazole moiety.
3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-triazine: Contains a triazine ring instead of a benzotriazine ring.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- is unique due to the presence of both benzotriazine and pyrazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
131073-48-8 |
|---|---|
Formule moléculaire |
C11H9N5O |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
3-(2-methylpyrazol-3-yl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C11H9N5O/c1-15-10(6-7-12-15)16-11(17)8-4-2-3-5-9(8)13-14-16/h2-7H,1H3 |
Clé InChI |
QFKCYRYVUWSVRE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)N2C(=O)C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


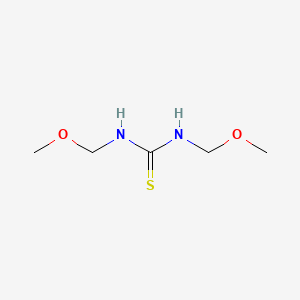
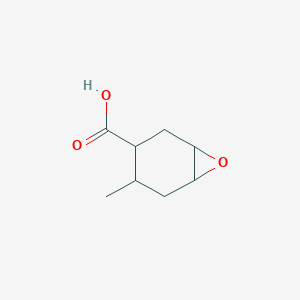
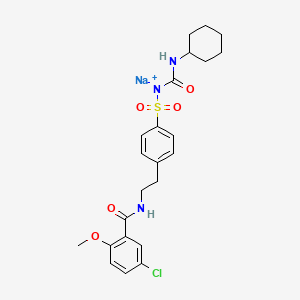
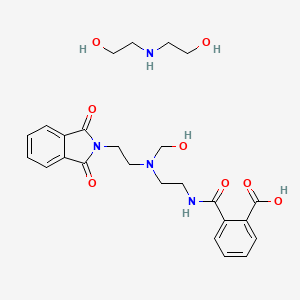
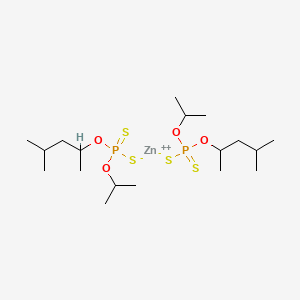

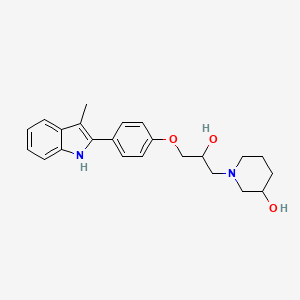
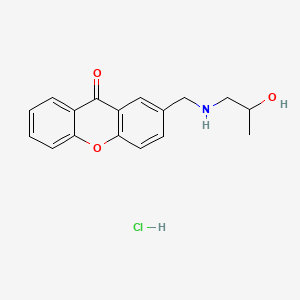

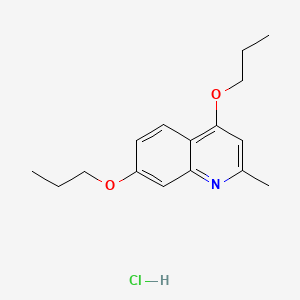

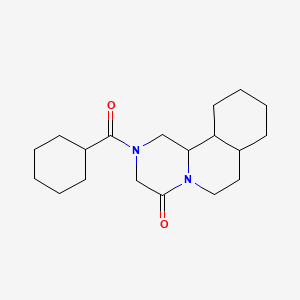
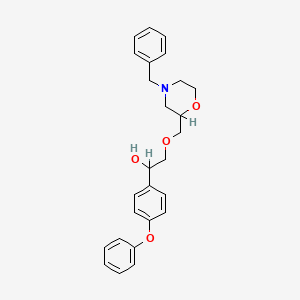
![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)
